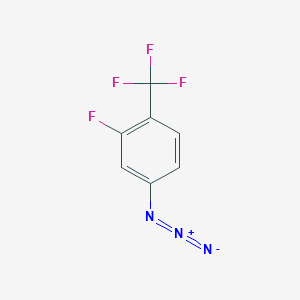
2,5-Di-tert-butylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylaniline hydrochloride typically involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism. The general reaction conditions include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
The resulting 2,5-Di-tert-butylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,5-Di-tert-butylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Undergoes electrophilic substitution reactions due to the electron-donating nature of the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2,5-Di-tert-butylbenzoquinone
Reduction: 2,5-Di-tert-butylcyclohexylamine
Substitution: 2,5-Di-tert-butylhalobenzene
科学研究应用
2,5-Di-tert-butylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,5-Di-tert-butylaniline hydrochloride in various applications is primarily based on its ability to donate electrons through the nitrogen atom of the aniline group. This electron-donating property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
相似化合物的比较
Similar Compounds
- 2,4,6-Tri-tert-butylaniline
- 2-tert-Butylaniline
- 4-tert-Butylaniline
Comparison
2,5-Di-tert-butylaniline hydrochloride is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in selective synthesis and specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C14H24ClN |
|---|---|
分子量 |
241.80 g/mol |
IUPAC 名称 |
2,5-ditert-butylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H |
InChI 键 |
BHFVAJJQMZJUAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


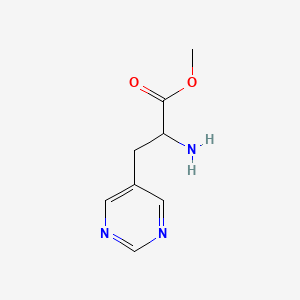
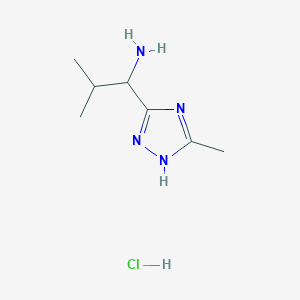
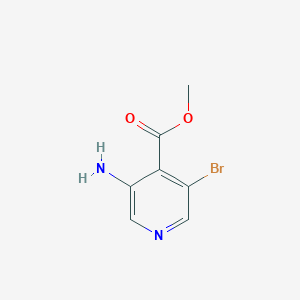
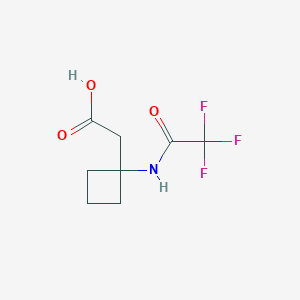
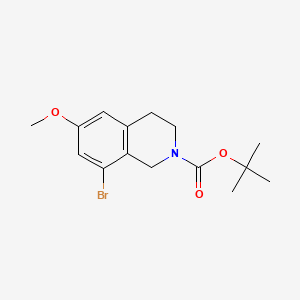
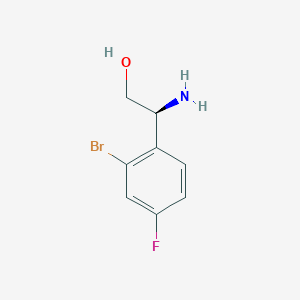
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
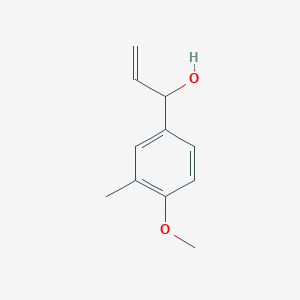

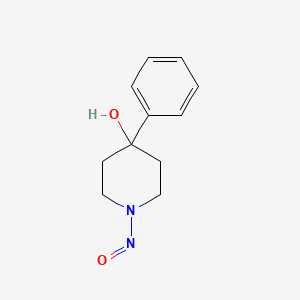
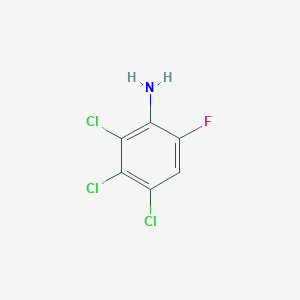
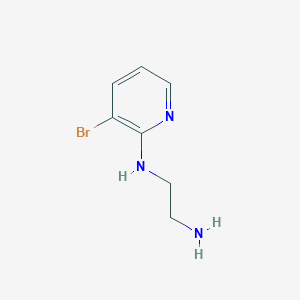
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
